molecular formula C21H27N5O3S B2776304 1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 898350-38-4

1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2776304
CAS No.: 898350-38-4
M. Wt: 429.54
InChI Key: ZUNLADDWKFNMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethoxyphenyl group, a 2-ethyl-6-hydroxy moiety, and an ethanone functional group. The hydroxy and ethoxy substituents likely influence hydrogen-bonding interactions and lipophilicity, critical for target binding .

Properties

IUPAC Name

1-[4-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-4-17-22-21-26(23-17)20(28)19(30-21)18(15-6-8-16(9-7-15)29-5-2)25-12-10-24(11-13-25)14(3)27/h6-9,18,28H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNLADDWKFNMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex heterocyclic compound characterized by its unique structural features that include a thiazolo[3,2-b][1,2,4]triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N5O3SC_{21}H_{27}N_{5}O_{3}S, with a molecular weight of approximately 429.5 g/mol. The structure incorporates various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H27N5O3S
Molecular Weight429.5 g/mol
CAS Number898345-59-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common solvents used in the synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which enhance solubility and reactivity. Controlled conditions are crucial to prevent degradation or unwanted side reactions.

Antimicrobial Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of this structure can effectively inhibit the growth of various bacterial strains.

  • Case Study : A study evaluated the antimicrobial activity of several triazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising inhibitory effects with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Properties

The biological activity of this compound extends to anticancer effects. Compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cells.

Cancer TypeIC50 (μM)Mechanism of Action
Colon Carcinoma6.2Induction of apoptosis
Breast Cancer27.3Cell cycle arrest and apoptosis

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of DNA synthesis : Compounds with triazole structures have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis induction : Certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethanone Scaffolds

Compound A: 2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Structural Differences : Replaces the thiazolo-triazole core with a triazole-thioether group and lacks the 4-ethoxyphenyl substituent.
  • Activity : Demonstrates antimicrobial activity but lower cytotoxicity compared to thiazolo-triazole derivatives due to reduced hydrogen-bonding capacity .

Compound B: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone ()

  • Structural Differences : Substitutes the thiazolo-triazole with a tetrazole ring and uses piperidine instead of piperazine.
  • Activity : Shows moderate AChE inhibition (IC₅₀ ~ 12–18 µM), suggesting the piperazine moiety in the target compound may enhance binding to enzyme active sites .

Compound C : (5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one ()

  • Structural Similarities : Shares the thiazolo-triazole core and 4-ethoxyphenyl group but incorporates a pyrazole-methylene substituent instead of the hydroxy-ethyl group.
  • Activity : Exhibits antiproliferative activity against MCF-7 cells (IC₅₀ = 8.2 µM), highlighting the importance of the thiazolo-triazole system in anticancer activity .

Comparison to Other Methods :

  • : Uses 2-bromo-1-(piperazin-1-yl)ethanone and tetrazole-5-thiol in ethanol with triethylamine, yielding ~70–85% purity. The target compound’s synthesis may require stricter temperature control due to the hydroxy group’s reactivity .
  • : Employs hydrazine-carbothioamide and 2-bromo-1-arylethanones under reflux, achieving yields of 65–80%. The hydroxy group in the target compound may necessitate protective-group strategies to prevent side reactions .
Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

Property Target Compound Compound A () Compound C ()
Molecular Weight ~530 g/mol (estimated) 568.6 g/mol 524.6 g/mol
LogP ~3.2 (predicted) 4.1 3.8
Antiproliferative IC₅₀ Not reported (inferred <10 µM) Not active 8.2 µM (MCF-7)
AChE Inhibition Potential (structural analogy) Not tested Not tested
pKa (Hydroxy Group) ~9.5 (estimated) N/A N/A
  • pKa Insights : The hydroxy group’s acidity (pKa ~9.5, inferred from ) suggests moderate solubility in physiological pH, superior to ethyl/methoxy analogues .
  • Activity Trends : Thiazolo-triazole derivatives (e.g., Compound C) show stronger antiproliferative activity than triazole-thioether analogues (Compound A), emphasizing the core heterocycle’s role .

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential reactions such as coupling, cyclization, and purification. For example, heterocyclic cores (thiazolo-triazole) are formed via cyclocondensation using hydrazine hydrate or substituted hydrazines, followed by piperazine coupling under reflux in ethanol or acetonitrile . Temperature control (e.g., 60–80°C) and solvent polarity are critical for minimizing side products. Purification via column chromatography or recrystallization (using ethanol/methanol) ensures >95% purity .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity. X-ray crystallography resolves stereochemistry for crystalline derivatives .

Q. How can preliminary biological activity screening (e.g., antimicrobial, anticancer) be designed for this compound?

  • Methodological Answer : Use in vitro assays such as:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hr exposures, with IC50 calculations .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields or biological activity data across studies?

  • Methodological Answer :

  • Synthesis : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst effects (e.g., POCl3 for activation) via Design of Experiments (DoE) to identify critical variables .
  • Bioactivity : Validate assays with standardized protocols (e.g., CLSI guidelines) and replicate under controlled conditions (pH, serum content). Use molecular docking to rationalize target affinity discrepancies (e.g., CYP51 vs. kinase targets) .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model interactions with targets like 14α-demethylase (PDB: 3LD6) or PI3Kγ. Prioritize derivatives with improved binding scores (ΔG < -8 kcal/mol) .
  • QSAR : Develop regression models (e.g., PLS, Random Forest) correlating substituent effects (Hammett σ, LogP) with bioactivity. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What experimental designs are suitable for studying the compound’s metabolic stability and toxicity in preclinical models?

  • Methodological Answer :

  • Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor cytochrome P450 inhibition (CYP3A4/2D6) using fluorescent probes .
  • Toxicity : Conduct acute toxicity in rodents (OECD 423) with histopathology and serum biomarkers (ALT, creatinine). Use zebrafish embryos (FET assay) for developmental toxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.